2-(3-Hydroxyphenyl)-6-methylbenzoic acid
Description
2-(3-Hydroxyphenyl)-6-methylbenzoic acid is a substituted benzoic acid derivative featuring a hydroxyphenyl group at position 2 and a methyl group at position 6 on the benzene ring. This compound has been identified in natural sources, such as Vitis vinifera (grapevine) stem extracts, where it was detected via HPLC-DAD analysis . Its structural uniqueness lies in the combination of a polar hydroxyl group and a hydrophobic methyl substituent, which may influence its solubility, reactivity, and biological activity.
Properties
IUPAC Name |
2-(3-hydroxyphenyl)-6-methylbenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O3/c1-9-4-2-7-12(13(9)14(16)17)10-5-3-6-11(15)8-10/h2-8,15H,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCCWYUXWWLOUKJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C2=CC(=CC=C2)O)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10688691 | |
| Record name | 3'-Hydroxy-3-methyl[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10688691 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1251836-97-1 | |
| Record name | 3'-Hydroxy-3-methyl[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10688691 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Hydroxyphenyl)-6-methylbenzoic acid can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-used method for forming carbon-carbon bonds. This reaction typically employs a boronic acid derivative and an aryl halide in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and can be carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
For industrial-scale production, the synthesis of 2-(3-Hydroxyphenyl)-6-methylbenzoic acid may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, the purification process may involve crystallization or chromatography techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-(3-Hydroxyphenyl)-6-methylbenzoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 3-hydroxybenzaldehyde or 3-hydroxyacetophenone.
Reduction: Formation of 2-(3-hydroxyphenyl)-6-methylbenzyl alcohol.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Scientific Research Applications
2-(3-Hydroxyphenyl)-6-methylbenzoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(3-Hydroxyphenyl)-6-methylbenzoic acid involves its interaction with various molecular targets and pathways. The hydroxy group can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The carboxylic acid group can also interact with enzymes and receptors, modulating their function. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signaling pathways.
Comparison with Similar Compounds
Key Observations:
Synthetic Accessibility : Derivatives like 2-(4-methoxyphenyl)-6-methylbenzoic acid are synthesized efficiently via ruthenium-catalyzed C–H bond functionalization (98% yield) , whereas the target compound is primarily isolated from natural sources .
Substituent Effects: Methoxy vs. Hydroxy Groups: Methoxy-substituted analogues (e.g., 2-(4-methoxyphenyl)-6-methylbenzoic acid) exhibit enhanced stability under catalytic conditions compared to hydroxylated variants, which may undergo oxidation .
Positional Isomerism : 2-Hydroxy-6-methylbenzoic acid, a positional isomer with a hydroxyl group at position 2 instead of the hydroxyphenyl chain, demonstrates distinct physicochemical properties, such as higher acidity due to intramolecular hydrogen bonding .
Key Observations:
- Tyrosinase Inhibition: 2-(3-Hydroxyphenyl)ethanol, a structurally simpler analogue, shows significant tyrosinase inhibition (45.3% at 4 mM), suggesting that the hydroxyphenyl moiety is critical for interacting with the enzyme’s active site .
- Antioxidant Potential: The presence of a 3-hydroxyphenyl group in 3-hydroxyphenylacetic acid correlates with radical-scavenging activity, which may extend to 2-(3-Hydroxyphenyl)-6-methylbenzoic acid .
- vinifera—a plant with known bioactive constituents—implies possible roles in plant defense or human health .
Physicochemical Properties
- Solubility : The hydroxyphenyl and methyl groups create a balance between hydrophilicity and lipophilicity, likely enhancing membrane permeability compared to fully polar analogues like 3-hydroxybenzoic acid .
- Stability : Methoxy-substituted derivatives (e.g., 2-(4-methoxyphenyl)-6-methylbenzoic acid) are more stable under acidic conditions than hydroxylated variants due to reduced susceptibility to oxidation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
